molecular formula C15H18ClF2NO2 B2834014 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide CAS No. 2411278-13-0

2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide

Cat. No.: B2834014
CAS No.: 2411278-13-0
M. Wt: 317.76
InChI Key: CHLLTMHCHPOIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro group, difluorophenyl moiety, and an oxan-4-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-difluorobenzyl chloride with oxan-4-ylmethylamine to form the intermediate 2,5-difluorobenzyl-oxan-4-ylmethylamine. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a ketone or carboxylic acid.

Scientific Research Applications

2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Processes: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and difluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The oxan-4-ylmethyl group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
  • 2-Chloro-N-furan-2-ylmethyl-acetamide
  • (2-Chloro-4,5-difluorophenyl)methanol

Uniqueness

Compared to similar compounds, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and difluorophenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its specificity in biological applications.

Properties

IUPAC Name

2-chloro-N-[(2,5-difluorophenyl)methyl]-N-(oxan-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO2/c16-8-15(20)19(9-11-3-5-21-6-4-11)10-12-7-13(17)1-2-14(12)18/h1-2,7,11H,3-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLLTMHCHPOIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN(CC2=C(C=CC(=C2)F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.